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Compound of Interest

Compound Name: 1,2-Epoxyoctane

Cat. No.: B1223023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-
epoxyoctane, a valuable epoxide intermediate in organic synthesis. The document presents a

detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

This guide is intended to serve as a valuable resource for researchers and professionals

involved in chemical analysis and drug development.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1,2-epoxyoctane.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1,2-epoxyoctane was acquired in deuterated chloroform (CDCl₃).

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.90 m 1H H-2

~2.74 dd 1H H-1a

~2.45 dd 1H H-1b

~1.50 m 2H H-3

~1.2-1.4 m 8H H-4, H-5, H-6, H-7

~0.89 t 3H H-8

m = multiplet, dd = doublet of doublets, t = triplet

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ)

are reported in ppm relative to TMS.

Chemical Shift (ppm) Assignment

52.4 C-2

47.1 C-1

32.6 C-3

31.8 C-6

29.2 C-5

25.9 C-4

22.6 C-7

14.0 C-8

Infrared (IR) Spectroscopic Data
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The IR spectrum was obtained from a neat liquid sample. The table below lists the major

absorption peaks.

Wavenumber (cm⁻¹) Functional Group Assignment

~2958, 2927, 2857 C-H stretch (alkane)

~1466 C-H bend (alkane)

~1250 Epoxide ring vibration (symmetric stretch)

~915 Epoxide ring vibration (asymmetric stretch)

~835 Epoxide ring vibration (C-O stretch)

Mass Spectrometry (MS) Data
The mass spectrum was obtained using electron ionization (EI). The table presents the mass-

to-charge ratio (m/z) and relative intensity of the significant fragments.

m/z Relative Intensity (%) Possible Fragment

128 5 [M]⁺ (Molecular Ion)

99 30 [M - C₂H₅]⁺

85 100 [M - C₃H₇]⁺

71 60 [C₅H₁₁]⁺

57 85 [C₄H₉]⁺

43 95 [C₃H₇]⁺

Experimental Protocols
The following sections detail the methodologies used for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR: A sample of 1,2-epoxyoctane (approximately 10-20 mg for ¹H NMR and 50-

100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5

mm NMR tube. The spectra were recorded on a spectrometer operating at a frequency of at

least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. For ¹H NMR, the data was acquired with

a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled spectrum was obtained.

Infrared (IR) Spectroscopy
A drop of neat 1,2-epoxyoctane was placed between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to form a thin liquid film. The plates were mounted in a sample

holder and placed in the beam path of an FTIR spectrometer. The spectrum was recorded over

the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded prior

to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
A dilute solution of 1,2-epoxyoctane in a volatile organic solvent (e.g., methanol or

dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or a

gas chromatography (GC) inlet. The sample was vaporized and then ionized using electron

ionization (EI) at 70 eV. The resulting ions were separated by a mass analyzer based on their

mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,2-epoxyoctane.
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Sample Preparation

Data Acquisition

Data Analysis

1,2-Epoxyoctane Sample

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film Dilute in Volatile Solvent

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 1,2-Epoxyoctane.

To cite this document: BenchChem. [Spectroscopic Data Analysis of 1,2-Epoxyoctane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223023#1-2-epoxyoctane-spectroscopic-data-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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